molecular formula C19H22ClNO2 B3150743 Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate CAS No. 693285-72-2

Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate

Cat. No.: B3150743
CAS No.: 693285-72-2
M. Wt: 331.8 g/mol
InChI Key: PRSMJQAYZMLGIE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate is an organic compound that belongs to the class of nicotinates. This compound is characterized by its unique structure, which includes a chloro-substituted nicotinate core with additional ethyl and diethylphenyl groups. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it could inhibit key enzymes in microbial or cancer cell metabolism, leading to cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-2-methylnicotinate: Lacks the diethylphenyl group, resulting in different biological activities.

    4-Chloro-6-(2,6-diethylphenyl)-2-methylnicotinic acid: The carboxylic acid analog with potentially different solubility and reactivity.

    Ethyl 6-(2,6-diethylphenyl)-2-methylnicotinate: Lacks the chloro group, affecting its chemical reactivity and biological properties.

Uniqueness

Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate is unique due to the presence of both the chloro and diethylphenyl groups, which confer specific chemical reactivity and potential biological activities not found in similar compounds.

Properties

IUPAC Name

ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-5-13-9-8-10-14(6-2)18(13)16-11-15(20)17(12(4)21-16)19(22)23-7-3/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSMJQAYZMLGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C2=NC(=C(C(=C2)Cl)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301161909
Record name Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693285-72-2
Record name Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693285-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloro-2-methyl-nicotinic acid ethyl ester (1.2 g, 5.1 mmol), 2,6-diethyl-phenyl boronic acid (2.18 g, 12.2 mmol), sodium carbonate (2 M aqueous solution, 12.2 mL, 24.4 mmol), and Pd(PPh3)4 (284 mg, 0.26 mmol) is refluxed in toluene for 48 hours and then cooled to room temperature. The organic layer is separated and the aqueous layer is extracted with ethyl acetate (2×50 mL). The organic Layers are combined, dried, and solvent removed. The crude product is purified by flash column (hexanes/ethyl acetate 8:1) to give 4-chloro-6-(2,6-diethyl-phenyl)-2-methyl-nicotinic acid ethyl ester. 1H NMR: (CDCl3) 7.26 (t, 1H), 7.18 (s, 1H), 7.13 (d, 2H), 4.47 (q, 2H), 2.62 (s, 3H), 2.28 (q, 4H), 1.44 (t, 3H), 1.04 (t, 6H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
284 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate
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Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate
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Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate
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Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate
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Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate
Reactant of Route 6
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Ethyl 4-chloro-6-(2,6-diethylphenyl)-2-methylnicotinate

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